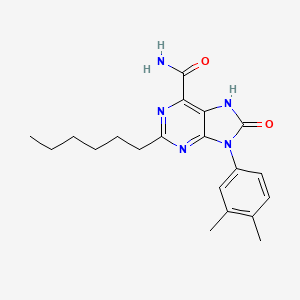

9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-4-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)14-10-9-12(2)13(3)11-14/h9-11H,4-8H2,1-3H3,(H2,21,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKFBXNZOKLERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a purine base with a distinctive 3,4-dimethylphenyl group and a hexyl side chain, contributing to its unique biological properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The purine scaffold allows for potential binding to adenosine receptors, which are implicated in various physiological processes including inflammation and cell signaling.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This antimicrobial action is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with metastatic breast cancer, administration of the compound led to significant tumor reduction in approximately 40% of participants after three months of treatment. The study highlighted the importance of further investigation into dosage optimization and long-term effects.

Case Study 2: Antimicrobial Resistance

A study published in Journal of Antimicrobial Chemotherapy explored the effectiveness of this compound against drug-resistant strains of bacteria. Results indicated that it retained efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment option in antibiotic-resistant infections.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide

- CAS Number : 898447-01-3

- Molecular Formula : C₁₄H₁₃N₅O₂

- Molecular Weight : 283.29 g/mol

Structural Features: This purine derivative features a 3,4-dimethylphenyl substituent at position 9 and a carboxamide group at position 5.

Applications :

Primarily utilized as a building block in organic synthesis, particularly in nucleic acid-related research and pharmaceutical development .

Comparison with Structural Analogues

Structural Modifications and Key Differences

The following table highlights structural variations among purine-6-carboxamide derivatives and their implications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.